(+/-)8(9)-Epetre methyl ester, commonly referred to as 8(9)-EET methyl ester, is a fatty acid methyl ester derived from the epoxidation of arachidonic acid. This compound plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications. It is classified under the category of eicosanoids, which are signaling molecules derived from fatty acids that exert complex biological effects.
The primary source of (+/-)8(9)-Epetre methyl ester is arachidonic acid, a polyunsaturated fatty acid prevalent in the phospholipids of cell membranes. This compound can be synthesized through the epoxidation of arachidonic acid or extracted from biological samples where it is produced as a metabolic byproduct.
The synthesis of (+/-)8(9)-Epetre methyl ester typically involves the following methods:
The molecular structure of (+/-)8(9)-Epetre methyl ester can be represented as follows:
This compound features an epoxide group at the 8 and 9 positions of the carbon chain, contributing to its unique chemical properties.
(+/-)8(9)-Epetre methyl ester participates in several chemical reactions:
The mechanism by which (+/-)8(9)-Epetre methyl ester exerts its biological effects primarily involves:
Research indicates that (+/-)8(9)-Epetre methyl ester may play a role in regulating blood pressure and platelet aggregation through its action on smooth muscle cells and endothelial cells .
(+/-)8(9)-Epetre methyl ester has various applications in scientific research:
(±)8(9)-Epetre methyl ester (methyl ester of 8,9-epoxyeicosatrienoic acid; 8,9-EET-Me) is a lipid mediator derived from esterified arachidonic acid (ARA) metabolism. In mammalian systems, over 90% of oxylipins, including epoxyeicosanoids, exist in esterified forms within phospholipids (PL) and neutral lipids (NL) such as triacylglycerols (TAG) and cholesteryl esters (CE) [6]. This esterification serves as a critical regulatory mechanism for lipid signaling pools. The 8,9-EET regioisomer is incorporated into brain NL and PL through enzymatic pathways involving acyl-CoA synthetase (ACS)-mediated activation followed by transacylation to lysophospholipids [6]. Under ischemic or hypercapnic conditions, rapid remodeling of these lipid pools occurs, leading to altered esterification patterns of ARA-derived epoxides like 8,9-EET. Specifically, CO₂-induced hypercapnia/ischemia in rat brains significantly increases ARA epoxides in NL while decreasing docosahexaenoic acid (DHA) epoxides, indicating regioisomer- and fatty acid-specific metabolic shifts during pathological states [6].
Table 1: Identity and Synonyms of (±)8(9)-Epetre Methyl Ester
Systematic Name | CAS Number | Molecular Formula | Molecular Weight | Synonyms | |
---|---|---|---|---|---|
methyl (Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoate | 132072-50-5 | C₂₁H₃₄O₃ | 334.49 | (±)8(9)-EET methyl ester; 8,9-EET methyl ester; (±)8(9)-Epoxy-5Z,11Z,14Z-eicosatrienoic acid, methyl ester | [2] [8] |
The biosynthesis of the 8,9-EET backbone is catalyzed by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2J and CYP2C subfamilies. These enzymes exhibit regio- and stereoselectivity in converting ARA to specific EET regioisomers. The 8,9-EET formation involves allylic oxidation at the C8-C9 double bond, generating three possible stereoisomers: (8R,9S)-EET, (8S,9R)-EET, and the racemic (±)8(9)-EET [9]. The catalytic efficiency of CYP enzymes is influenced by membrane localization and redox partner interactions, which facilitate electron transfer required for oxygen activation. Notably, CYP-mediated epoxidation occurs preferentially on unesterified ARA, with esterified 8,9-EET-Me serving as a metabolic reservoir rather than a direct CYP substrate [6]. Molecular dynamics studies reveal that CYP active sites accommodate the bent "U-shape" conformation of ARA, positioning C8-C9 near the heme iron for stereospecific epoxidation. Genetic polymorphisms in CYP2J2 significantly alter 8,9-EET production rates, highlighting enzymatic determinants of endogenous epoxyeicosanoid variability [1] [9].
Table 2: CYP Isoforms Involved in 8,9-EET Biosynthesis
CYP Subfamily | Stereoselectivity | Catalytic Efficiency (kcat/Km) | Biological System | |
---|---|---|---|---|
CYP2C8/9 | Predominantly (8R,9S) | 0.45 min⁻¹μM⁻¹ | Human liver | |
CYP2J2 | Racemic (±)8(9) | 0.32 min⁻¹μM⁻¹ | Cardiovascular endothelium | |
CYP2C11 | (8S,9R) | 0.28 min⁻¹μM⁻¹ | Rat brain | [1] [6] [9] |
Soluble epoxide hydrolase (sEH) is the primary catabolic enzyme for EETs, hydrolyzing epoxides to less active diol metabolites. The methyl ester moiety in (±)8(9)-Epetre methyl ester confers significant resistance to sEH-mediated hydrolysis. Esterification into NL and PL reduces the compound’s accessibility to the sEH catalytic triad (Asp333/His523) by ~80% compared to unesterified 8,9-EET [6]. This steric shielding extends the half-life of esterified 8,9-EET-Me in tissues from minutes to hours. Molecular docking simulations indicate that the methyl ester group disrupts hydrogen bonding with sEH residues Tyr381 and Tyr465, which normally stabilize the transition state during epoxide hydrolysis [6]. In hypercapnic rat brains, esterified 8,9-EET accumulates in NL fractions despite increased sEH expression, demonstrating how lipid incorporation provides a metabolic buffer against enzymatic degradation. This stabilization mechanism enhances the bioactivity window of 8,9-EET-Me in vasoregulatory and anti-inflammatory contexts, as intact epoxides modulate ion channels and G-protein coupled receptors more potently than their diol derivatives [6] [9].
Enzymes capable of hydrolyzing (±)8(9)-Epetre methyl ester belong to the α/β-hydrolase fold superfamily, characterized by a conserved catalytic triad (Ser-Asp/Glu-His). These esterases exhibit stringent substrate preferences governed by:
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: